
2-cyclohexyl-6-methylpyrimidin-4(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several methods, including chemodivergent approaches. For instance, researchers have reported the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Notably, N-(pyridin-2-yl)amides were formed via C–C bond cleavage promoted by I2 and TBHP in toluene, while 3-bromoimidazopyridines were obtained via one-pot tandem cyclization/bromination in ethyl acetate using only TBHP. These versatile 3-bromoimidazopyridines can be further transformed into other structures .
Scientific Research Applications
Methylation and Regioselectivity
Research on derivatives of 6-methylpyrimidin-4(3H)-one, a similar compound, has shown high regioselectivity in methylation, particularly at the N3 atom. This process is influenced by factors such as the medium's polarity and the involvement of the oxygen atom in hydrogen bonding and metal cation coordination, as demonstrated in a study on 2-(2-hydroxyethylamino)-6-methylpyrimidin-4(3H)-one (Erkin & Krutikov, 2006).
Synthesis and Structural Analysis
The synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, which are closely related, has been achieved, with X-ray diffraction confirming their structures. These derivatives show various non-covalent interactions crucial for their stability. Theoretical calculations and Frontier Molecular Orbital analysis have provided insights into their stability and reactivity (Ali et al., 2021).
Molecular Synthesis and Crystallography
The molecular synthesis of 5-[(3-fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, a compound structurally related to 2-cyclohexyl-6-methylpyrimidin-4(3H)-one, has been reported. Its structure was confirmed through spectroscopic methods and X-ray crystallography, highlighting the importance of these techniques in understanding the properties of pyrimidin-4(3H)-one derivatives (Barakat et al., 2016).
Hydration and Prototropic Tautomerism
Investigations into the hydration of similar compounds, such as 2-(2-hydroxyethyl)amino-6-methylpyrimidin-4(3H)-one, have revealed an equilibrium mixture of tautomers. This equilibrium is influenced by the medium's polarity, with a shift towards the 4-oxo-3,4-dihydro form in less polar environments (Erkin & Krutikov, 2005).
Synthesis and Reactions of Derivatives
Further research has focused on the synthesis of various derivatives of 6-methylpyrimidin-4(3H)-one, exploring different reaction pathways and the resultant compounds' characteristics. These studies contribute to a deeper understanding of the chemical behavior and potential applications of these compounds (Barmaki et al., 2013).
Site Selectivity in Reactions
Research on the site selectivity of reactions involving hydrazonoyl halides and 6-methylpyrimidin-4(3H)-ones has provided insights into the mechanisms and outcomes of these chemical interactions. Understanding these reactions is crucial for designing targeted syntheses of pyrimidin derivatives (Shawali & Farghaly, 2008).
Future Directions
properties
IUPAC Name |
2-cyclohexyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-7-10(14)13-11(12-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTGYJYSJSRARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-6-methylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-](/img/structure/B1460592.png)
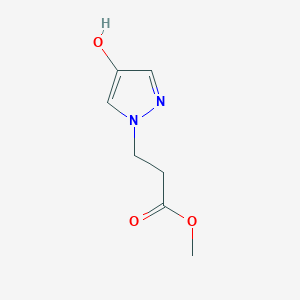


![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1460596.png)
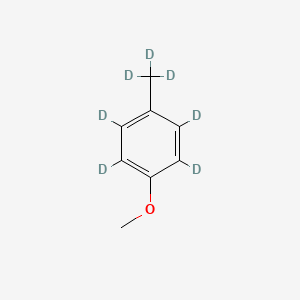
![N'-2-furoylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1460602.png)
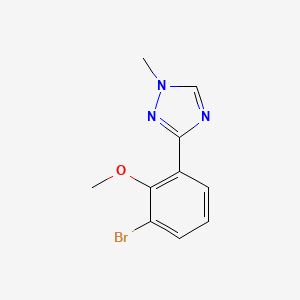

![7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1460607.png)
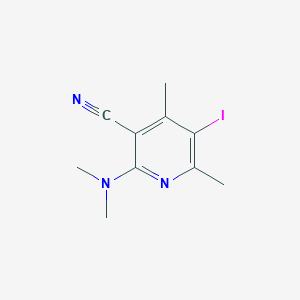

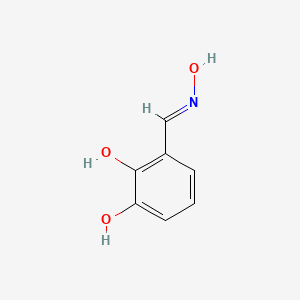
![1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride](/img/structure/B1460614.png)